![molecular formula C18H14Cl2N4O2S3 B11717882 2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide]](/img/structure/B11717882.png)
2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Bis[N-(3-chlorophényl)acétamide]-2,2’-(1,2,4-thiadiazole-3,5-diyldisulfanediyl) est un composé organique complexe qui appartient à la classe des dérivés de thiadiazole. Les thiadiazoles sont des composés hétérocycliques contenant des atomes de soufre et d’azote dans leur structure cyclique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Bis[N-(3-chlorophényl)acétamide]-2,2’-(1,2,4-thiadiazole-3,5-diyldisulfanediyl) implique généralement la dimérisation oxydative de thioamides primaires. Une méthode courante consiste à utiliser du bromonitrométhane, un système DMSO-HCl ou du NaNO2 en milieu acide . Les conditions de réaction sont soigneusement contrôlées pour garantir la formation du dérivé thiadiazole souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des techniques similaires de dimérisation oxydative. Le processus serait optimisé pour le rendement et la pureté, en tenant compte de la rentabilité et de l’impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Le Bis[N-(3-chlorophényl)acétamide]-2,2’-(1,2,4-thiadiazole-3,5-diyldisulfanediyl) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier le cycle thiadiazole ou les groupes acétamide.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes chlorophényle ou acétamide.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le bromonitrométhane et des agents réducteurs comme l’hydrogène gazeux ou les hydrures métalliques. Les conditions de réaction varient en fonction du produit souhaité, mais impliquent généralement des températures et des niveaux de pH contrôlés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou d’autres dérivés réduits.
Applications de la recherche scientifique
Le Bis[N-(3-chlorophényl)acétamide]-2,2’-(1,2,4-thiadiazole-3,5-diyldisulfanediyl) présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel d’inhibiteur enzymatique ou de modulateur de récepteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, comme la conductivité ou la stabilité
Applications De Recherche Scientifique
N-(3-CHLOROPHENYL)-2-{[3-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Le mécanisme d’action du Bis[N-(3-chlorophényl)acétamide]-2,2’-(1,2,4-thiadiazole-3,5-diyldisulfanediyl) implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le composé peut inhiber l’activité enzymatique en se liant au site actif ou moduler la fonction du récepteur en interagissant avec des sites de liaison spécifiques. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
- Bis[N-(1,3-benzothiazol-2-yl)acétamide]-2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)
- 1,2,4-Thiadiazole, 3,5-bis(carbamoylméthylthio)-
Unicité
Comparé à des composés similaires, le Bis[N-(3-chlorophényl)acétamide]-2,2’-(1,2,4-thiadiazole-3,5-diyldisulfanediyl) est unique en raison de son motif de substitution spécifique et de la présence de groupes chlorophényle. Ces caractéristiques structurelles peuvent conférer des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C18H14Cl2N4O2S3 |
|---|---|
Poids moléculaire |
485.4 g/mol |
Nom IUPAC |
2-[[5-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H14Cl2N4O2S3/c19-11-3-1-5-13(7-11)21-15(25)9-27-17-23-18(29-24-17)28-10-16(26)22-14-6-2-4-12(20)8-14/h1-8H,9-10H2,(H,21,25)(H,22,26) |
Clé InChI |
YZYWKSBLOKYMEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B11717812.png)
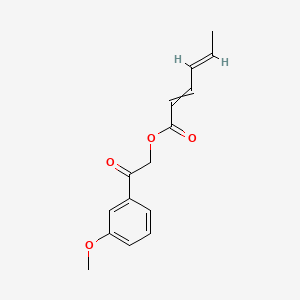
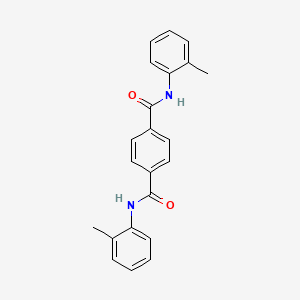
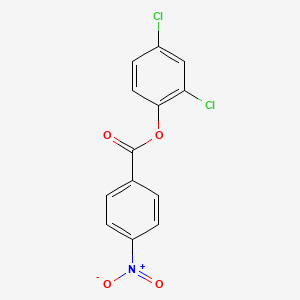
![3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11717834.png)

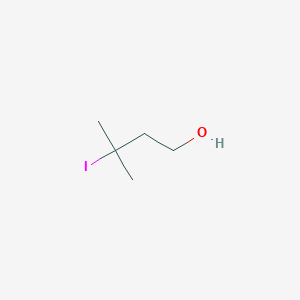
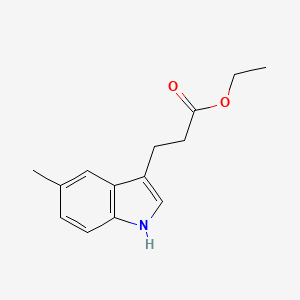

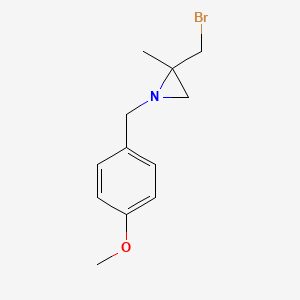
![3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one](/img/structure/B11717893.png)
![(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium](/img/structure/B11717898.png)

![5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717917.png)
